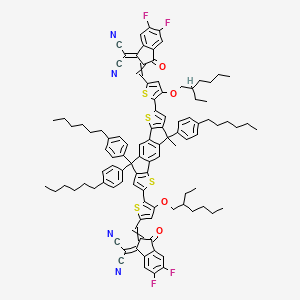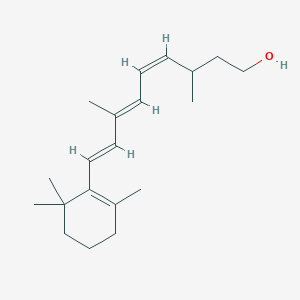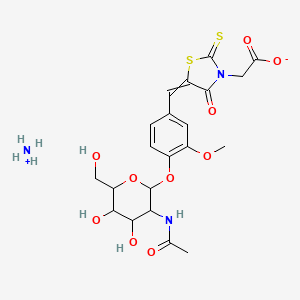![molecular formula C22H31ClN2 B13400321 1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride is a complex organic compound with a unique structure. It features a bicyclic heptane ring fused with an imidazolium ion, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride typically involves multiple steps. The starting materials often include bicyclo[3.1.1]heptane derivatives and imidazole compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazolium ion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazolium ion or the bicyclic ring structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex compounds.
Mechanism of Action
The mechanism by which 1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazolium ion can interact with nucleophilic sites on proteins, altering their function and leading to various biological effects. The bicyclic ring structure may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
α-Pinene: A bicyclic monoterpene with a similar bicyclic structure but different functional groups.
Bicyclo[3.1.1]heptan-3-ol: Another bicyclic compound with a hydroxyl group, differing in its functionalization.
Uniqueness
1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride is unique due to its combination of a bicyclic heptane ring and an imidazolium ion. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H31ClN2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1/t17-,18+,19-,20?;/m0./s1 |
InChI Key |
INZQCQFSBPULGX-DKSSSUACSA-M |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)

![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)




